

# An In-depth Technical Guide to the Synthesis of Pyriminobac-methyl

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## Compound of Interest

Compound Name: *Pyriminobac-methyl*

Cat. No.: *B118731*

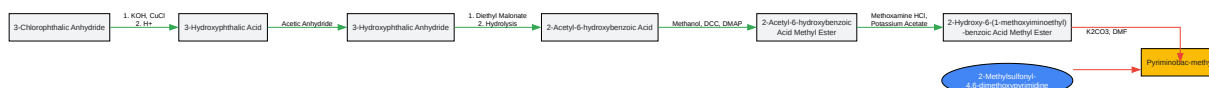
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and environmentally conscious synthesis pathway for **Pyriminobac-methyl**, a significant herbicide used in paddy field weed management. Traditional synthesis routes have often involved hazardous reagents like n-butyl lithium or diazotization reactions, which pose safety risks and generate substantial chemical waste. The core focus of this document is a safer, greener process commencing with 3-chlorophthalic anhydride, offering high yields and improved operational safety.

## Core Synthesis Pathway: A Green Chemistry Approach

The featured synthesis of **Pyriminobac-methyl** is a multi-step process designed to avoid harsh chemicals and environmentally damaging procedures. The pathway begins with 3-chlorophthalic anhydride and proceeds through several key intermediates to yield the final product. This route is characterized by its relative safety, accessibility of starting materials, and good overall yield.

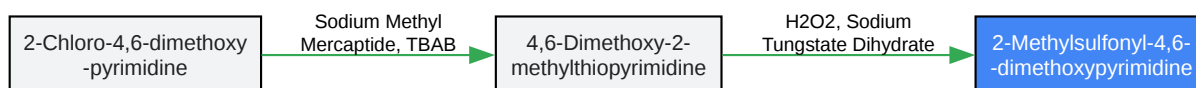


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Caption: Green synthesis pathway for **Pyriminobac-methyl**.

## Synthesis of Key Intermediate: 2-Methylsulfonyl-4,6-dimethoxypyrimidine

The synthesis of the pyrimidine-based coupling partner is a critical sub-pathway. A common and efficient route starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes nucleophilic substitution with sodium methyl mercaptide, followed by oxidation to yield the target sulfonyl compound.



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Caption: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine.

## Quantitative Data Summary

The efficiency of each step in the green synthesis pathway is summarized below. The data represents isolated yields as reported in the cited literature.[1]

Step No.	Starting Material	Product	Reagents	Yield (%)	Purity (%)
1	3-Chlorophthalic Anhydride	3-Hydroxyphthalic Anhydride	1. KOH, CuCl; 2. Acetic Anhydride	66 (total)	-
2	3-Hydroxyphthalic Anhydride	2-Acetyl-6-hydroxybenzoic Acid	1. Diethyl Malonate; 2. Hydrolysis	60 -> 80	-
3	2-Acetyl-6-hydroxybenzoic Acid	2-Acetyl-6-hydroxybenzoic Acid Methyl Ester	Methanol, DCC, DMAP	90	96
4	2-Acetyl-6-hydroxybenzoic Acid Methyl Ester	2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester	Methoxamine HCl, Potassium Acetate	88	95.5
5	2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester	Pyriminobacemethyl	2-Methylsulfonyl-4,6-dimethoxypyrimidine, K <sub>2</sub> CO <sub>3</sub>	87	94
-	Overall Yield	-	-	~22	-

## Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature for the key steps of the synthesis.[\[1\]](#)[\[2\]](#)

### Step 3: Esterification of 2-Acetyl-6-hydroxybenzoic Acid

- To a flask, add 2-acetyl-6-hydroxybenzoic acid (10.0 g, 51.6 mmol), methanol (30 mL), dicyclohexylcarbodiimide (DCC) (11.7 g, 56.7 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol).<sup>[1]</sup>
- Cool the mixture to 0°C and react for 6 hours.<sup>[1]</sup>
- Following the reaction, recover the methanol under reduced pressure.<sup>[1]</sup>
- Add a 1:1 (v/v) mixture of ethyl acetate and water to the residue and stir for 2 hours.<sup>[1]</sup>
- Collect the organic phase and concentrate it under reduced pressure to obtain 2-acetyl-6-hydroxybenzoic acid methyl ester as a white powder.<sup>[1]</sup>

## Step 4: Imidization of 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester

- In a reaction vessel, combine methyl 2-acetyl-6-hydroxybenzoate (20 g, 103.1 mmol), methoxylamine hydrochloride (10.8 g, 128.8 mmol), potassium acetate (12.6 g, 128.8 mmol), and 200 mL of ethanol.<sup>[2]</sup>
- Stir the mixture at normal temperature for 12 hours.<sup>[2]</sup>
- After the reaction is complete, remove the ethanol via decompression and concentration.<sup>[2]</sup>
- Add water to the residue and adjust the pH to 1-2.<sup>[2]</sup>
- Extract the product with ethyl acetate. Dry and concentrate the organic phase to yield 2-hydroxy-6-(1-methoxyimino-ethyl)-methyl benzoate as a light yellow oily liquid.<sup>[2]</sup>

## Step 5: Condensation to form Pyriminobac-methyl

- Charge a reaction flask with 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester (20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methylsulfonylpyrimidine (19.9 g, 91.2 mmol), potassium carbonate (18.8 g, 136.8 mmol), and 200 mL of N,N-dimethylformamide (DMF).<sup>[1]</sup>  
<sup>[2]</sup>
- Stir the mixture and heat to 110°C for 3 hours.<sup>[1]</sup>

- After the reaction, filter the mixture to remove potassium carbonate and wash the solid with ethyl acetate.[1]
- Distill the combined filtrate under reduced pressure to obtain crude **Pyriminobac-methyl**.[1]
- Recrystallize the crude product from isopropyl ether to obtain pure **Pyriminobac-methyl**.[1]

## Alternative Synthesis Route

Another documented pathway begins with 2-acetyl-6-nitrobenzoic acid. This route involves an initial esterification, followed by hydrogenation to reduce the nitro group to an amine. A subsequent diazotization reaction, imidization, and final condensation yields **Pyriminobac-methyl**.[3] However, this method involves a diazotization step, which can produce a significant amount of acidic wastewater and presents safety challenges, making the 3-chlorophthalic anhydride route a more favorable option for industrial and environmentally conscious production.[1][2]

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